Ethyl 2-hydroxy-3-nitropropanoate
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Overview
Description
Ethyl 2-hydroxy-3-nitropropanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a nitro group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-3-nitropropanoate can be synthesized through a multi-step process involving the nitration of ethyl propanoate followed by hydroxylation. The nitration step typically involves the reaction of ethyl propanoate with a nitrating agent such as nitric acid under controlled temperature conditions. The hydroxylation step can be achieved using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-hydroxy-3-nitropropanoate can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ethyl 2-oxo-3-nitropropanoate.
Reduction: Ethyl 2-hydroxy-3-aminopropanoate.
Substitution: Various esters depending on the substituent introduced.
Scientific Research Applications
Ethyl 2-hydroxy-3-nitropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving nitro and hydroxyl groups.
Industry: Used in the production of fragrances and flavoring agents due to its ester structure.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-3-nitropropanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity and metabolic pathways, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Ethyl 3-nitropropanoate: Similar structure but lacks the hydroxyl group.
Ethyl 3-hydroxy-2-nitropropanoate: Similar structure but with different positioning of the hydroxyl and nitro groups.
Uniqueness: Ethyl 2-hydroxy-3-nitropropanoate is unique due to the presence of both a hydroxyl and a nitro group on adjacent carbon atoms. This unique arrangement allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
161834-42-0 |
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Molecular Formula |
C5H9NO5 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
ethyl 2-hydroxy-3-nitropropanoate |
InChI |
InChI=1S/C5H9NO5/c1-2-11-5(8)4(7)3-6(9)10/h4,7H,2-3H2,1H3 |
InChI Key |
QSRVAMYFLWRTLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C[N+](=O)[O-])O |
Origin of Product |
United States |
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